molecular formula C8H9FOS B3335812 2-Fluoro-6-methoxy-thioanisole CAS No. 1378573-53-5

2-Fluoro-6-methoxy-thioanisole

Cat. No. B3335812
CAS RN: 1378573-53-5
M. Wt: 172.22
InChI Key: NLTVGNWZGZHEMC-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-thioanisole is a chemical compound that belongs to the family of thioanisoles. It is an important intermediate in the synthesis of various organic compounds. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Research has explored the reactivity and utility of fluoro-methoxy-thioanisole derivatives in organic synthesis. For instance, a study focused on the ortho-metalation of aromatic ethers using yttrium alkyl complexes, which smoothly gives ortho-metalation products, demonstrating the reactivity of methoxy-substituted anisoles in metalation reactions (Spaniol, Okuda, Kitamura, & Takahashi, 2003). Another example is the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, highlighting the compound's role in the synthesis of intermediates for herbicides (Yu, 2002).

Chemical Analysis and Spectroscopy

The rotational spectroscopic analysis of fluoroanisoles, including 2-fluoroanisole, has been investigated to understand their rotamer geometries. This research provides insights into the molecular structure and behavior of fluoroanisoles, which could be extended to the study of similar fluorinated methoxy-thioanisoles (Bergmann & van Wijngaarden, 2020).

Catalysis and Materials Science

Studies on catalyst development have examined the use of fluoro-methoxy substituted compounds. For example, research on oxidovanadium(IV) catalysts for the oxidation of thioanisoles, including derivatives with methoxy groups, demonstrates the potential of these compounds in catalytic processes and materials science (Walmsley, Chigome, Torto, & Tshentu, 2012).

Molecular and Conformational Analysis

Investigations into the conformational properties of fluoroanisoles shed light on the molecular structure and behavior of these compounds. Studies like the one on 2-fluoroanisole's molecular structure and conformational properties provide a foundation for understanding similar fluorinated methoxy-thioanisoles in gas phases (Novikov, Vilkov, & Oberhammer, 2003).

properties

IUPAC Name

1-fluoro-3-methoxy-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTVGNWZGZHEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742548
Record name 1-Fluoro-3-methoxy-2-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methoxy-thioanisole

CAS RN

1378573-53-5
Record name 1-Fluoro-3-methoxy-2-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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